molecular formula C15H13I3NNaO5 B1646484 3,3',5-Triiodo-L-thyronine sodium salt hydrate CAS No. 345957-19-9

3,3',5-Triiodo-L-thyronine sodium salt hydrate

Cat. No.: B1646484
CAS No.: 345957-19-9
M. Wt: 690.97 g/mol
InChI Key: IRGJMZGKFAPCCR-LTCKWSDVSA-M
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

3,3’,5-Triiodo-L-thyronine sodium salt hydrate is synthesized through a multi-step chemical process. The synthesis typically involves the iodination of L-tyrosine, followed by coupling with another iodinated phenol derivative. The final product is then converted to its sodium salt form and hydrated .

Industrial Production Methods

In industrial settings, the production of 3,3’,5-Triiodo-L-thyronine sodium salt hydrate involves large-scale chemical synthesis under controlled conditions. The process includes the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The compound is typically produced in powder form and stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

3,3’,5-Triiodo-L-thyronine sodium salt hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of iodinated quinones, while reduction can yield deiodinated derivatives. Substitution reactions can produce a variety of functionalized analogs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’,5-Triiodo-L-thyronine sodium salt hydrate is unique due to its high potency and rapid onset of action compared to thyroxine. It is more effective in regulating metabolic processes at the cellular level, making it a valuable tool in both research and clinical settings .

Properties

IUPAC Name

sodium;(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12I3NO4.Na.H2O/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22;;/h1-4,6,12,20H,5,19H2,(H,21,22);;1H2/q;+1;/p-1/t12-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRGJMZGKFAPCCR-LTCKWSDVSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)[O-])N)I)I)O.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)[O-])N)I)I)O.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13I3NNaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

690.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3',5-Triiodo-L-thyronine sodium salt hydrate
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Reactant of Route 5
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Reactant of Route 6
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